molecular formula C8H9N3O2S B7712942 1-Methyl-3-(3-nitrophenyl)thiourea CAS No. 35525-05-4

1-Methyl-3-(3-nitrophenyl)thiourea

Cat. No. B7712942
CAS RN: 35525-05-4
M. Wt: 211.24 g/mol
InChI Key: AGQDJPDOWZYDHG-UHFFFAOYSA-N
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Description

“1-Methyl-3-(3-nitrophenyl)thiourea” is a chemical compound that belongs to the class of thioureas . Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . The linear formula of this compound is C8H9N3O2S .


Synthesis Analysis

Symmetric thiourea derivatives, which include “1-Methyl-3-(3-nitrophenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(3-nitrophenyl)thiourea” is represented by the linear formula C8H9N3O2S . The molecular weight of this compound is 211.244 .

Scientific Research Applications

Organic Synthesis and Urea Derivatives

N-methyl-N’-(3-nitrophenyl)thiourea serves as a valuable building block in organic synthesis. Its unique structure, featuring a methyl group and a nitrophenyl moiety attached to the thiourea backbone, allows for diverse chemical transformations. Researchers have exploited this compound to synthesize various N-substituted ureas. Notably, a practically simple, catalyst-free, and scalable method has been developed for the synthesis of N-substituted ureas in water, avoiding the use of organic co-solvents . These urea derivatives find applications in pharmaceuticals, agrochemicals, and other high-production-volume chemicals.

Pharmacological Evaluation

Symmetric thiourea derivatives, including N-methyl-N’-(3-nitrophenyl)thiourea, have been synthesized and characterized. These compounds hold promise in pharmaceutical applications. Pharmacological evaluations are ongoing to assess their efficacy against specific targets .

Photophysical Properties

Researchers have studied the photophysical properties of thioureas, including fluorescence and phosphorescence. These properties have implications in sensor development and imaging techniques.

properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDJPDOWZYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-methyl-N'-(3-nitrophenyl)thiourea

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